![molecular formula C12H11ClO2 B14277155 2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol CAS No. 150039-43-3](/img/structure/B14277155.png)
2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is an organic compound with a unique structure that includes a biphenyl core substituted with a chlorine atom and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the use of dichloromethane as a solvent and tert-butanol peroxide as an oxidizing agent .
Industrial Production Methods
Industrial production of 2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butanol peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism by which 2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydro[1,1’-biphenyl]-2,3-diol: Lacks the chlorine atom, which affects its chemical and biological properties.
2’-Bromo-2,3-dihydro[1,1’-biphenyl]-2,3-diol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications
Uniqueness
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
150039-43-3 |
|---|---|
Formule moléculaire |
C12H11ClO2 |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H11ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,11-12,14-15H |
Clé InChI |
FZVGOLWGNADHKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC(C2O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
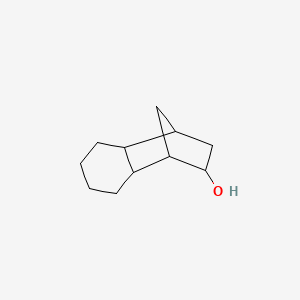
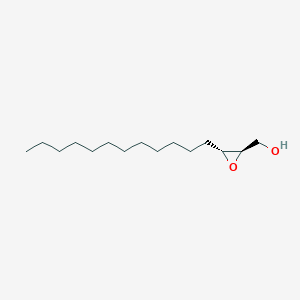
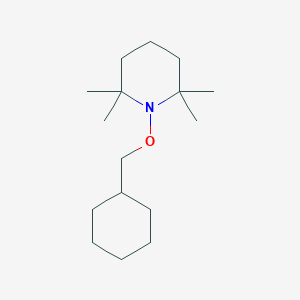
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

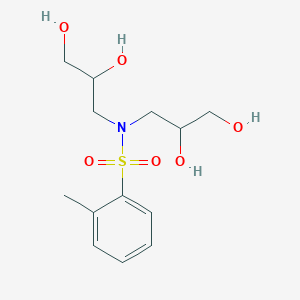

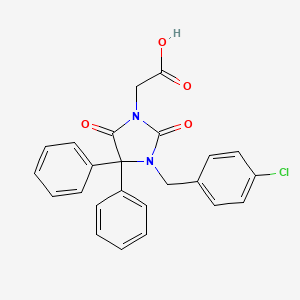
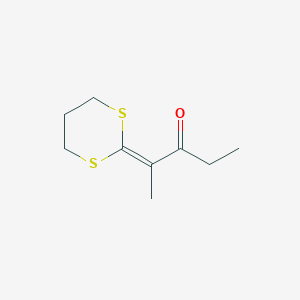


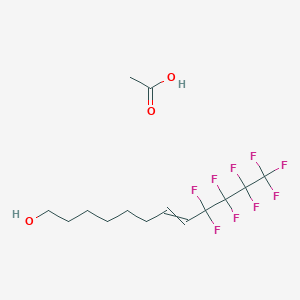
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
